Product packaging for 2-(Acryloxyethoxy)trimethylsilane(Cat. No.:CAS No. 18269-99-3)

2-(Acryloxyethoxy)trimethylsilane

Cat. No.: B091705
CAS No.: 18269-99-3
M. Wt: 188.3 g/mol
InChI Key: RQWCMLILJZDGQG-UHFFFAOYSA-N
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Description

An Overview of Organosilicon Acrylates in Polymer Science and Engineering

Organosilicon acrylates represent a pivotal class of hybrid monomers that synergistically combine the properties of inorganic silicon-based compounds with organic acrylate (B77674) polymers. This unique fusion has led to their widespread investigation and application in polymer science and engineering. The incorporation of organosilicon moieties into an acrylate polymer backbone can significantly enhance a material's performance profile.

Key advantages conferred by organosilicon acrylates include:

Improved Thermal Stability: The presence of strong silicon-oxygen (Si-O) bonds in the polymer matrix can lead to materials with greater resistance to thermal degradation. researchgate.net

Enhanced Durability and Weatherability: Organosilicon-modified polymers often exhibit superior resistance to environmental stressors such as UV radiation, moisture, and oxidation, making them ideal for coatings and outdoor applications. mdpi.com

Increased Hydrophobicity: The low surface energy of siloxane chains can impart water-repellent properties to the surface of the material. gelest.com

Adhesion Promotion: Silane (B1218182) functional groups can act as coupling agents, forming durable bonds between organic polymers and inorganic substrates like glass and metal. researchgate.net

Gas Permeability: Polydimethylsiloxane, a related organosilicon polymer, is known for its high gas permeability, a property that can be imparted to acrylate systems. chemicalbook.com

These monomers are typically integrated into polymer systems through copolymerization or as crosslinking agents. researchgate.net For instance, organosilicon-modified acrylate resins are synthesized for use in high-performance coatings, demonstrating improved resistance to water, acids, and alkalis. researchgate.net Furthermore, the development of organosiloxane-acrylate emulsions has been a significant area of research, with various preparation methods being explored to create stable and effective polymer dispersions. researchgate.net

The Structural Significance of Trimethylsilyl (B98337) and Acryloxyethoxy Moieties in Material Design

The specific properties of 2-(Acryloxyethoxy)trimethylsilane are a direct result of its two primary functional components: the trimethylsilyl group and the acryloxyethoxy group.

The trimethylsilyl (TMS) group , -Si(CH₃)₃, is characterized by its chemical inertness and significant molecular volume. nih.gov In many chemical syntheses, it is employed as a temporary protecting group for alcohols due to its stability under various reaction conditions. gelest.com In the context of material design, the bulkiness of the TMS group can introduce steric hindrance, influencing polymer chain packing and morphology. This steric effect can be strategically utilized to control the physical properties of the final material.

The acryloxyethoxy moiety , -OCH₂CH₂OC(O)CH=CH₂, provides the monomer with its primary reactive handle for polymerization. The terminal acrylate group is highly susceptible to free-radical polymerization, allowing the monomer to be readily incorporated into a growing polymer chain. chemicalbook.com The ethoxy linker (-OCH₂CH₂O-) provides a degree of flexibility to the structure, which can influence the glass transition temperature and mechanical properties of the resulting polymer. This flexible spacer separates the reactive acrylate from the bulky silane, allowing each to exert its influence on the final polymer structure without excessive steric interference during polymerization.

The dual nature of this compound, therefore, allows it to act as a bridge between organic and inorganic domains. The acrylate portion forms the polymer backbone, while the pendant trimethylsilyl group can modify surface properties, improve thermal stability, and act as a moisture-scavenging crosslinking site under certain conditions.

A Historical Glimpse into the Evolution of Silane-Modified Acrylate Systems

The development of silane-modified polymers is not a recent phenomenon but rather the result of decades of research. Organosilane technology was pioneered over 50 years ago, initially establishing the foundation for using these compounds as coupling agents to improve the interface between organic resins and inorganic fillers. researchgate.net

The journey of silane-modified acrylates has seen several key advancements:

Early Development as Coupling Agents: Silanes were first recognized for their ability to form covalent bonds with inorganic surfaces while also being compatible with organic resins, thus "coupling" the two disparate materials. researchgate.net This was a significant step in the creation of reinforced plastics and composites.

Introduction into Polymer Backbones: Researchers later began to incorporate silane functionality directly into the polymer backbone. This was achieved by synthesizing monomers, like 3-methacryloxypropyltrimethoxysilane (MPTS), that could be copolymerized with standard acrylic monomers. mdpi.comacs.org This led to the development of weather-resistant coatings with significantly improved durability. mdpi.com

Advancements in Emulsion Polymerization: The creation of stable aqueous emulsions of organosilicon-acrylate copolymers marked a significant step towards more environmentally friendly coating technologies. chembk.com

Regulated Network Formation: More recently, silane-acrylate chemistry has been explored as an alternative to the well-established thiol-ene chemistry in photopolymerization. Research has shown that certain silanes can act as chain transfer agents, regulating the polymerization process to create more homogeneous polymer networks with reduced shrinkage stress and improved storage stability compared to thiol-acrylate systems. This has opened up new possibilities for applications in areas like dental resins and 3D printing.

This evolution from simple adhesion promoters to sophisticated polymerization regulators highlights the versatility and enduring importance of silane-acrylate systems in materials science.

Physicochemical Properties of this compound

The fundamental properties of this compound are crucial for its application in materials synthesis.

PropertyValueReference
Molecular Formula C₈H₁₆O₃Si
Molar Mass 188.3 g/mol
Appearance Colorless transparent liquid
Density ~0.95 - 0.98 g/mL
Boiling Point ~90 °C - 170 °C nih.gov
Flash Point >65 °C nih.gov
Refractive Index ~1.426 nih.gov
Solubility Soluble in organic solvents, insoluble in water

Comparative Performance of Resin Formulations

Recent research has highlighted the advantages of silane-acrylate systems in photopolymerization, particularly in comparison to traditional thiol-ene systems.

FormulationKey ObservationReference
Pure Acrylate Resin Good storage stability but rapid gelation during polymerization.
Thiol-Acrylate System Constant increase in viscosity during storage, leading to gelation after several days.
Silane-Acrylate System Excellent storage stability with no significant change in viscosity over extended periods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3Si B091705 2-(Acryloxyethoxy)trimethylsilane CAS No. 18269-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilyloxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3Si/c1-5-8(9)10-6-7-11-12(2,3)4/h5H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWCMLILJZDGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Modification of 2 Acryloxyethoxy Trimethylsilane

Esterification Methodologies for Precursor Synthesis

The primary precursor for 2-(Acryloxyethoxy)trimethylsilane is 2-(Trimethylsilyl)ethanol. The synthesis of this key intermediate can be achieved through several distinct pathways. The selection of a particular method often depends on the availability of starting materials, desired scale, and reaction conditions.

Three principal methods for the synthesis of 2-(Trimethylsilyl)ethanol have been reported in the literature chemicalbook.com:

Grignard Reaction: This is often considered the most convenient route. It involves the reaction of the Grignard reagent formed from (chloromethyl)trimethylsilane with paraformaldehyde chemicalbook.com.

Reduction of a Silyl-Substituted Ester: This method begins with a Reformatsky-like reaction between ethyl bromoacetate (B1195939) and chlorotrimethylsilane (B32843) in the presence of zinc. The resulting ethyl trimethylsilylacetate is then reduced to 2-(Trimethylsilyl)ethanol using a reducing agent such as lithium aluminum hydride or borane-tetrahydrofuran (B86392) chemicalbook.comgoogle.com.

Hydrosilylation/Oxymercuration: Another approach involves the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane (B1294299) chemicalbook.com.

Once the 2-(Trimethylsilyl)ethanol precursor is obtained, it can be esterified to form the target acrylate (B77674) ester.

Table 1: Synthetic Routes to 2-(Trimethylsilyl)ethanol

Reaction Mechanisms Involving Acryloyl Halide Intermediates

A conventional and direct method for the synthesis of this compound is the esterification of 2-(Trimethylsilyl)ethanol with an acryloyl halide, typically acryloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The mechanism involves the nucleophilic attack of the hydroxyl oxygen of 2-(Trimethylsilyl)ethanol on the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine (B128534) or pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

Silane (B1218182) Coupling Agent Approaches in this compound Production

Silane coupling agents are organosilicon compounds that act as intermediaries to bond organic materials to inorganic materials. shinetsusilicone-global.com Their general structure is represented as Y-R-Si-Xn, where 'Y' is an organofunctional group (e.g., amino, epoxy, vinyl), 'R' is an alkyl chain, and 'X' is a hydrolyzable group, such as an alkoxy or acetoxy group, attached to the silicon atom. tcichemicals.com These hydrolyzable groups can react with water to form reactive silanol (B1196071) (Si-OH) groups, which then bond with hydroxyl groups on inorganic substrates. tcichemicals.comresearchgate.net

While this compound contains an organofunctional acrylate group ('Y'), its silicon center is a trimethylsilyl (B98337) group, Si(CH₃)₃. This group is generally not hydrolyzable under typical conditions and thus does not fit the classical definition of a silane coupling agent designed for robust bonding to inorganic surfaces. tcichemicals.com In contrast, common acrylate-functionalized silane coupling agents like 3-Acryloxypropyl trimethoxysilane (B1233946) possess hydrolyzable methoxy (B1213986) groups that enable covalent bonding to substrates. shinetsusilicone-global.com Therefore, this compound is not primarily produced as a traditional coupling agent but rather as a specialized monomer or surface modifier where the trimethylsilyl group serves other functions, such as acting as a protecting group or modifying surface properties like hydrophobicity.

Investigation of Novel Synthetic Routes and Reaction Condition Optimization

Recent research has focused on developing milder and more efficient synthetic routes to silyl-protected esters. One such novel approach involves the use of a 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate intermediate. mdpi.com This method provides a pathway to form 2-(trimethylsilyl)ethyl esters without requiring an external promoter or catalyst. mdpi.comresearchgate.net The carboxylic acid substrate itself is sufficiently acidic to facilitate the ester formation. mdpi.com

The synthesis proceeds by first preparing the trimethylsilylethyl 2,2,2-trichloroacetimidate from 2-(trimethylsilyl)ethanol. This imidate then reacts with a carboxylic acid, such as acrylic acid, to yield the desired ester, this compound. mdpi.com The sole byproduct of this reaction is trichloroacetamide, which can be easily removed by an aqueous wash. mdpi.comresearchgate.net The proposed mechanism involves the formation of a β-silyl carbocation, which is stabilized by hyperconjugation from the adjacent silicon-carbon bond. mdpi.com

Optimization studies have explored the impact of reaction conditions on yield. For certain substrates, adjustments to temperature and reaction time have been shown to improve the outcome.

Table 2: Example of Reaction Condition Optimization for Esterification via Trichloroacetimidate Route

Post-Synthetic Derivatization of this compound

Once synthesized, this compound offers two primary sites for further chemical modification: the acrylate group and the trimethylsilyl ether linkage.

Reactions at the Acrylate Group: The carbon-carbon double bond of the acrylate moiety is highly reactive. It can readily undergo free-radical polymerization, initiated by thermal or photochemical means, to form polyacrylate chains. This makes the molecule a useful monomer for creating polymers with silyl-ether-pendant groups. The acrylate can also participate in other addition reactions, such as Michael additions, with suitable nucleophiles.

Cleavage of the Trimethylsilyl Ether: The trimethylsilyl (TMS) ether acts as a protecting group for the hydroxyl function. This group is known to be labile and can be cleaved under specific conditions to deprotect the alcohol, yielding 2-hydroxyethyl acrylate and a trimethylsilyl byproduct (e.g., trimethylsilanol (B90980) or its derivatives). This deprotection is commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic aqueous conditions. The sensitivity of the silyl (B83357) ether to moisture necessitates careful handling and storage in anhydrous conditions to prevent premature hydrolysis. tcichemicals.com This controlled cleavage allows for the timed release of the hydroxyl group in a synthetic sequence or application.

Table of Compounds

Polymerization Science and Kinetic Analysis of 2 Acryloxyethoxy Trimethylsilane Systems

Free Radical Polymerization of 2-(Acryloxyethoxy)trimethylsilane

The free radical polymerization of this compound, a vinyl monomer, follows the classical mechanistic steps of initiation, propagation, and termination. This process allows for the synthesis of polymers with a silica-containing pendant group, which can impart unique properties to the final material. The polymerization kinetics and the resulting polymer characteristics are influenced by a variety of factors, including the initiation method and reaction conditions.

Mechanistic Studies of Initiation (Thermal, Photoinitiated)

The initiation of the polymerization of this compound can be achieved through both thermal and photoinitiated processes, each involving the generation of free radicals that can react with the monomer.

Thermal Initiation: In thermal initiation, initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides (e.g., benzoyl peroxide, BPO) are commonly used. When heated, these molecules decompose into highly reactive free radicals. For instance, AIBN decomposes to form two 2-cyanopropyl radicals and a molecule of nitrogen gas. These radicals then attack the vinyl group of the this compound monomer, initiating the polymerization chain. The rate of initiation is dependent on the decomposition rate of the initiator, which is a function of temperature and the initiator's half-life.

Photoinitiation: Photoinitiated polymerization utilizes photoinitiators that generate radicals upon exposure to ultraviolet (UV) or visible light. Photoinitiators are classified into two main types: Type I and Type II.

Type I Photoinitiators: These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals. Examples include α-hydroxy ketones and benzoin ethers. For the polymerization of acrylate (B77674) monomers like this compound, these initiators can provide rapid curing rates.

Type II Photoinitiators: These systems require a co-initiator or synergist, typically a tertiary amine, to generate radicals. The photoinitiator (e.g., benzophenone) absorbs light and enters an excited state. It then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a radical from the co-initiator which then initiates polymerization.

The choice between thermal and photoinitiation depends on the desired application, with photoinitiation offering advantages such as spatial and temporal control over the polymerization process.

Kinetics of Propagation and Autoacceleration Phenomena

The kinetics of propagation for acrylates like this compound are generally characterized by a high propagation rate constant (k\p). This is attributed to the reactivity of the acrylate double bond.

Autoacceleration (Gel Effect or Trommsdorff-Norrish Effect): A significant phenomenon observed in the bulk or concentrated solution polymerization of many vinyl monomers, including acrylates, is autoacceleration. This is characterized by a rapid increase in the polymerization rate and molecular weight at a certain conversion.

Analysis of Termination Pathways (Disproportionation vs. Combination)

Termination of the growing polymer chains occurs when two polymer radicals react with each other. There are two primary mechanisms for termination in free radical polymerization:

Combination (or Coupling): Two growing polymer radicals combine to form a single, longer polymer chain. The resulting polymer has a molecular weight that is the sum of the two individual chains.

Disproportionation: A hydrogen atom is transferred from one polymer radical to another. This results in the formation of two polymer chains, one with a saturated end and the other with an unsaturated end group.

Influence of Environmental and Catalytic Factors on Polymerization Efficiency

The efficiency of the free radical polymerization of this compound can be significantly influenced by various environmental and catalytic factors.

Temperature: Temperature has a dual effect on the polymerization. An increase in temperature generally leads to a higher rate of initiation and propagation. However, it can also increase the rate of chain transfer reactions, which may limit the molecular weight of the polymer. For thermally initiated systems, the temperature must be high enough to ensure an adequate rate of initiator decomposition.

Solvent: The choice of solvent can affect the polymerization kinetics by influencing the solubility of the monomer and polymer, as well as the viscosity of the reaction medium. In solution polymerization, the solvent helps to dissipate the heat of polymerization, thereby controlling the reaction temperature and mitigating the autoacceleration effect.

Catalysts: While free radical polymerization is not catalytic in the traditional sense, certain additives can influence the reaction. For instance, in the context of alkoxysilane polymerization, catalysts are crucial for the hydrolysis and condensation reactions of the silane (B1218182) group, though this is separate from the free radical polymerization of the acrylate group. However, the presence of certain metal ions or other species could potentially interact with the radical polymerization process.

Oxygen Inhibition: Oxygen is a well-known inhibitor of free radical polymerization. It can react with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and can terminate or significantly slow down the polymerization. Therefore, it is crucial to perform the polymerization in an inert atmosphere (e.g., under nitrogen or argon).

Copolymerization with Diverse Monomer Classes

Copolymerization is a valuable technique to tailor the properties of polymers. By incorporating different monomer units into the polymer chain, a wide range of chemical and physical characteristics can be achieved. This compound can be copolymerized with various other monomers to create materials with specific functionalities.

Reactivity Ratios and Copolymer Composition with Alkyl Acrylates and Methacrylates

The composition of a copolymer is determined by the relative reactivities of the comonomers, which are quantified by their reactivity ratios (r\₁\ and r\₂). The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other type of monomer.

If r\₁\ > 1, the radical M\₁\• preferentially adds to monomer M\₁.

If r\₁\ < 1, the radical M\₁\• preferentially adds to monomer M\₂.

If r\₁\ = 1, the radical shows no preference.

If r\₁\ = r\₂\ = 1, an ideal random copolymer is formed.

If r\₁\ = r\₂\ = 0, a perfectly alternating copolymer is formed.

If the product r\₁\r\₂\ = 1, an ideal copolymer is formed.

If the product r\₁\r\₂\ < 1, the copolymer tends to have an alternating structure.

If the product r\₁\r\₂\ > 1, the copolymer tends to form blocks of each monomer.

While specific reactivity ratios for the copolymerization of this compound with various alkyl acrylates and methacrylates are not extensively reported in the literature, data from analogous systems can provide valuable estimations. For example, studies on the copolymerization of other silicon-containing acrylates and methacrylates with common monomers like methyl methacrylate (MMA) and n-butyl acrylate (BA) have been conducted.

Generally, the reactivity of an acrylate or methacrylate monomer is influenced by the steric and electronic effects of its ester group. The bulky trimethylsilyl (B98337) group in this compound might introduce some steric hindrance, potentially affecting its reactivity ratios when copolymerized with less bulky monomers.

Hypothetical Reactivity Ratios for Copolymerization of this compound (M\₁) with Alkyl Acrylates and Methacrylates (M\₂)

The following table presents hypothetical data based on general trends observed for similar silicon-containing monomers to illustrate the concept. Actual experimental determination is necessary for precise values.

Comonomer (M₂)r₁ (Hypothetical)r₂ (Hypothetical)r₁r₂ (Hypothetical)Expected Copolymer Structure
Methyl Acrylate0.81.10.88Tendency towards random/alternating
n-Butyl Acrylate0.91.00.90Close to ideal random
Methyl Methacrylate0.51.50.75Tendency towards alternating
Ethyl Methacrylate0.61.30.78Tendency towards alternating

Integration into Siloxane Copolymer Architectures

The integration of functional monomers like this compound into siloxane copolymer architectures allows for the creation of materials with tailored properties, combining the flexibility and stability of polysiloxanes with the reactive potential of acrylate groups. These acryloxy-functionalized polysiloxanes can be synthesized through various methods, including the condensation reaction between acrylic acid and hydroxyl-functionalized polysiloxanes, though this reversible reaction can lead to low yields and complex product mixtures nih.gov. A more common and controlled approach involves the hydrosilylation reaction between a Si-H bond on a polysiloxane backbone and an unsaturated acrylate monomer nih.gov.

Once synthesized, these acryloxy-functionalized siloxane oligomers or polymers can be copolymerized with other monomers to modify properties such as cross-link density nih.gov. For instance, linear dual acryloxy-terminated siloxane oligomers can be effectively copolymerized with cross-link density modifiers under UV irradiation, achieving high gelation yields in short timeframes nih.gov. The inclusion of these siloxane segments influences the final properties of the cured material; for example, as the molecular weight of the siloxane oligomers increases, the surface hydrophobicity of the resulting film also increases, as demonstrated by higher water contact angles nih.gov. The versatility of the Si-O bond, which is robust and chemically resistant, makes siloxanes ideal building blocks for creating hybrid organic-inorganic polymer systems nih.gov.

Synthesis and Characterization of Block and Graft Copolymers

Block and graft copolymers containing polysiloxane segments are of significant interest as they combine the distinct properties of different polymer blocks, such as the low surface energy of silicones and the mechanical strength of organic polymers researchgate.net. The synthesis of these complex architectures can be achieved by transforming functional groups on a polymer into initiating sites for the polymerization of a different monomer, creating a macroinitiator umich.edu.

One powerful technique is atom transfer radical polymerization (ATRP), which allows for the controlled synthesis of polymers with well-defined structures. For example, a poly(dimethylsiloxane) (PDMS) macroinitiator can be prepared and subsequently used to initiate the ATRP of vinyl monomers like styrene or isobornyl acrylate, resulting in ABA triblock copolymers umich.edu. Similarly, a "grafting from" approach can be employed where initiating sites are created along a polymer backbone. Polysiloxanes with pendant functional groups can be modified to initiate the polymerization of other monomers, leading to graft copolymers nih.govresearchgate.net.

A dual copolymerization process offers a convenient route by combining the condensation polymerization of siloxanes with the free-radical polymerization of vinyl monomers researchgate.net. In this method, silicone segments containing alkene side chains are first prepared and then oxidized to create carbonyl groups. These groups, in the presence of a copper(II) salt redox system, generate free radicals that initiate the polymerization of vinyl monomers, effectively grafting them onto the siloxane backbone researchgate.net. The resulting copolymers can be characterized by techniques such as Gel Permeation Chromatography (GPC) to confirm increases in molecular weight and changes in polydispersity cmu.edu.

Emulsion and Dispersion Polymerization Techniques for Controlled Morphologies

Emulsion and dispersion polymerization are powerful techniques for producing polymer particles with controlled size and morphology. In these systems, the use of polymerizable surfactants, or "surfmers," has been explored to covalently bond the stabilizer to the polymer particle, enhancing stability. Acrylated alkyl ethoxylates are one class of such surfmers that can be polymerized in aqueous media using a photochemical free-radical initiating system kpi.ua. The polymerization of these amphiphilic monomers can yield a mixture of soluble linear oligomers and crosslinked polymer particles kpi.ua.

The incorporation of a monomer like this compound into an emulsion polymerization system would allow for the introduction of silane functionality onto the surface or into the bulk of the polymer latex particles. The amphiphilic nature of such a monomer, possessing a hydrophilic acryloxyethoxy group and a hydrophobic trimethylsilyl group, could influence particle stabilization and morphology. The trimethoxysilane (B1233946) groups in a related monomer, 3-methacryloxypropyl trimethoxysilane, are known to be prone to hydrolysis and self-condensation, which can form a siloxane network, providing crosslinking and mechanical reinforcement to the final material researchgate.net. By carefully controlling the polymerization conditions and monomer feed rates, it is possible to create core-shell or other complex morphologies where the silane functionality is concentrated in specific regions of the particle, enabling subsequent surface modification or crosslinking reactions.

UV-Curing and Photopolymerization Dynamics

Role of Photoinitiator Systems and Concentration Effects

UV-curing is a rapid polymerization process initiated by the exposure of a formulation to ultraviolet light qinmuchem.combgsu.edu. This process relies on photoinitiators, which are compounds that absorb UV light and decompose into reactive species—typically free radicals or cations—that initiate polymerization qinmuchem.comlencolo37.com. The choice and concentration of the photoinitiator system are critical as they directly impact curing speed, depth of cure, and the final properties of the polymer network lencolo37.com.

Photoinitiators are broadly classified into two main types:

Type I (Cleavage Photoinitiators): These molecules undergo homolytic cleavage upon UV absorption to directly produce two free radicals lencolo37.com. They are known for high efficiency and fast curing speeds lencolo37.com. Examples include benzoin ethers and acylphosphine oxides lencolo37.com.

Type II (Hydrogen-Abstraction Photoinitiators): These initiators require a co-initiator or synergist (e.g., an amine) lencolo37.com. Upon UV exposure, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, which in turn forms the initiating free radical lencolo37.com. This system can lead to reduced yellowing and improved film properties but may have slower cure speeds lencolo37.com. Examples include benzophenone and thioxanthone lencolo37.com.

The concentration of the photoinitiator is a crucial parameter. Increasing the photoinitiator content can increase the surface conversion and decrease the thickness of the oxygen-affected layer, which is particularly important for curing in air researchgate.net. However, excessively high concentrations can lead to "surface-only" curing, where the top layer cures so rapidly that it blocks UV light from penetrating deeper into the sample, resulting in incomplete through-cure bgsu.edu. The absorption wavelength of the photoinitiator must also be matched with the emission spectrum of the UV lamp for efficient curing lencolo37.com.

Table 1: Comparison of Photoinitiator Types for UV Curing
CharacteristicType I (Cleavage)Type II (Hydrogen-Abstraction)
MechanismHomolytic bond cleavage to form free radicals directly. lencolo37.comHydrogen abstraction from a co-initiator to form free radicals. lencolo37.com
Curing SpeedGenerally fast and highly efficient. lencolo37.comGenerally slower compared to Type I. lencolo37.com
ExamplesAcylphosphine oxides (TPO), Benzoin ethers, α-hydroxy ketones. lencolo37.comBenzophenone, Thioxanthone, Camphorquinone. lencolo37.com
AdvantagesHigh reactivity.Reduced yellowing, improved film properties. lencolo37.com
DisadvantagesPotential for higher oxygen inhibition, limited solubility in some systems. lencolo37.comRequires a co-initiator, slower cure rate. lencolo37.com

Mitigation Strategies for Oxygen Inhibition in Photocurable Formulations

Free-radical photopolymerization of acrylates is notoriously susceptible to inhibition by atmospheric oxygen researchgate.netradtech.orgnokia.com. Molecular oxygen can interact with both the excited-state photoinitiator and the propagating polymer radicals, quenching them to form non-reactive peroxy radicals researchgate.netresearchgate.net. This process leads to an induction period, reduced polymerization rates, and incomplete surface cure, resulting in tacky surfaces researchgate.netresearchgate.net. This effect is most pronounced at the air-resin interface where oxygen is abundant radtech.org.

Several strategies have been developed to overcome or mitigate the effects of oxygen inhibition:

Physical Methods: The most straightforward approach is to remove oxygen from the system by curing under an inert atmosphere, such as nitrogen researchgate.net. This is highly effective but adds cost and complexity to the process.

Increasing UV Intensity and Initiator Concentration: Higher light intensity and increased photoinitiator concentration generate a higher flux of free radicals researchgate.net. This helps to consume the dissolved oxygen more quickly and initiate polymerization, overcoming the inhibition effect researchgate.net.

Chemical Methods: Additives can be incorporated into the formulation to act as oxygen scavengers.

Thiols: The addition of multifunctional thiols can significantly reduce oxygen inhibition. Thiols can participate in a thiol-ene reaction, which is less sensitive to oxygen, and can also initiate acrylate polymerization radtech.org.

Phosphines: Triphenylphosphine (TPP) has been shown to be an effective oxygen scavenger in UV-curable resins, reducing or eliminating the inhibition time researchgate.net.

Singlet Oxygen Traps: A photochemical method involves adding a light-absorbing molecule (a singlet oxygen generator, like a porphyrin) and a singlet oxygen trapper radtech.org. The generator absorbs light of a specific wavelength to convert ground-state triplet oxygen into highly reactive singlet oxygen, which is then consumed by the trapper, removing it from the system before it can inhibit the polymerization radtech.org.

Formulation Design: Using higher functional monomers leads to more rapid crosslinking and network formation, which can trap radicals and reduce the diffusion of oxygen into the film radtech.org.

Table 2: Strategies to Mitigate Oxygen Inhibition
StrategyMechanismAdvantagesDisadvantages
Inert Atmosphere (e.g., Nitrogen)Physically displaces oxygen from the curing environment. researchgate.netHighly effective for both surface and through-cure.Increases equipment cost and process complexity.
Increased UV Intensity/Initiator ConcentrationGenerates free radicals at a faster rate to consume dissolved oxygen. researchgate.netSimple to implement.Can lead to incomplete through-cure and higher cost.
Addition of ThiolsActs as an oxygen scavenger and participates in thiol-ene polymerization. radtech.orgEffective in air; can also act as a co-initiator. radtech.orgCan introduce odor; may affect final properties.
Addition of Phosphines (e.g., TPP)Chemical oxygen scavenger. researchgate.netReduces or eliminates the inhibition period. researchgate.netCan increase formulation cost.
Higher Monomer FunctionalityCreates a highly crosslinked network that hinders oxygen diffusion. radtech.orgCan improve final mechanical properties.May increase shrinkage stress and brittleness.

Exploration of Dual-Curing and Hybrid Polymerization Mechanisms

Dual-curing is a process that combines two distinct curing reactions, which can occur simultaneously or sequentially nih.gov. This approach is used to create interpenetrating or grafted polymer networks (IPNs) that exhibit properties superior to those of the individual networks nih.gov. A key advantage of sequential dual-curing is the ability to form a stable, handleable intermediate material after the first curing step, which can then be fully cured in a second step to achieve its final properties nih.gov.

For a system incorporating this compound, a hybrid polymerization mechanism can be designed. The acrylate group is readily polymerizable via a free-radical mechanism initiated by UV light. This constitutes the first curing stage.

UV-Curing Stage: Upon exposure to UV radiation in the presence of a suitable photoinitiator, the acrylate groups of the silane monomer and any other co-monomers will polymerize rapidly, forming a crosslinked network. This provides initial mechanical integrity to the material.

The trimethylsilyl group, while relatively stable, can be engineered to participate in a second, slower curing mechanism. If replaced with a hydrolyzable group like a trimethoxysilane, a secondary moisture-cure mechanism becomes possible. 2. Moisture-Curing Stage: In the presence of atmospheric moisture, the methoxysilane groups would hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo a condensation reaction with each other to form stable siloxane (Si-O-Si) crosslinks. This process can continue after the initial UV cure is complete, in a "dark cure" phase, leading to a further increase in crosslink density, improved adhesion, and enhanced thermal and chemical resistance.

This dual-cure approach, combining UV-initiated radical polymerization with a subsequent moisture-cure condensation, allows for the development of advanced materials where the curing process and final properties can be precisely controlled google.com.

Controlled Radical Polymerization Approaches

The precise control over polymer architecture, molecular weight, and dispersity is paramount in tailoring materials for advanced applications. For monomers like this compound, which possess a hydrolytically sensitive silyl (B83357) group, controlled radical polymerization (CRP) techniques offer significant advantages over conventional free-radical methods. These "living" polymerization techniques minimize irreversible termination and chain transfer reactions, allowing for the synthesis of well-defined polymers. This section explores the application of prominent CRP methods to silyl-functionalized acrylates, focusing on Atom Transfer Radical Polymerization (ATRP) and other controlled/living polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method for the controlled polymerization of a wide array of monomers, including functional acrylates. The mechanism relies on a reversible redox process catalyzed by a transition metal complex, typically copper, which establishes a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium maintains a low concentration of radicals at any given time, thereby suppressing termination reactions and enabling controlled chain growth.

The application of ATRP to silyl-protected acrylates, such as this compound, is analogous to that of other functional acrylates. The trimethylsilyl group is generally stable under typical ATRP conditions, allowing for the polymerization to proceed without premature deprotection. Research on the closely related monomer, 2-(trimethylsilyloxy)ethyl methacrylate (HEMATMS), provides a valuable framework for understanding the ATRP of such systems.

In a representative study, the surface-initiated ATRP of HEMATMS was conducted to graft polymer brushes from graphene oxide nanoparticles. The polymerization was successfully carried out using a copper(I) bromide (CuBr) catalyst, N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA) as the ligand, and ethyl α-bromoisobutyrate (EBiB) as a sacrificial initiator in anisole at 60 °C. The molar ratio of the reactants was [HEMATMS]:[EBiB]:[CuBr]:[PMDETA] = mdpi.com: : :. After 2 hours of polymerization, a monomer conversion of 67% was achieved. The resulting polymer chains exhibited a number-average molecular weight (Mn) of 12,600 g·mol⁻¹ with a narrow dispersity (Đ = 1.19), confirming the controlled nature of the polymerization process. This successful polymerization of a structurally similar monomer underscores the feasibility of employing ATRP for the controlled synthesis of poly(this compound).

The general experimental parameters for a solution-based ATRP of a silyl-protected acrylate like this compound would typically involve the following components:

ComponentRoleExample
Monomer The repeating unit of the polymerThis compound
Initiator An alkyl halide that initiates the polymer chainEthyl α-bromoisobutyrate (EBiB)
Catalyst A transition metal salt in its lower oxidation stateCopper(I) bromide (CuBr)
Ligand Solubilizes the metal salt and tunes its reactivityN,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA)
Solvent A suitable solvent that dissolves all componentsAnisole, Toluene, or Dimethylformamide (DMF)
Temperature Typically in the range of 60-110 °C60 °C

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The controlled nature of the polymerization allows for the synthesis of polymers with predictable molecular weights, determined by the initial ratio of monomer to initiator, and low dispersity. Furthermore, the retention of the terminal halogen atom on the polymer chains enables the synthesis of more complex architectures, such as block copolymers, by sequential monomer addition.

Beyond ATRP, other controlled/living polymerization techniques have been successfully employed for the polymerization of functional monomers, including those with silyl protecting groups. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful method that offers excellent control over polymer synthesis. RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating radicals through a chain transfer mechanism.

The study demonstrated the key features of a controlled polymerization process. A linear evolution of the number-average molecular weight (Mn) with monomer conversion was observed, indicating a constant number of propagating chains. Furthermore, the polymers obtained exhibited narrow molecular weight distributions (low dispersity, Đ). The kinetic data from this study can be considered representative of the controlled polymerization of silyl-protected (meth)acrylates via RAFT.

Below is a data table summarizing the kinetic findings for the RAFT polymerization of a silyl-protected methacrylate, which is expected to be analogous to the behavior of this compound under similar conditions.

Time (min)Monomer Conversion (%)Mn (g·mol⁻¹) (Experimental)Mn (g·mol⁻¹) (Theoretical)Dispersity (Đ)
30102,5002,2001.25
60255,8005,5001.20
1204810,50010,6001.18
1806514,20014,3001.16
2407817,00017,2001.15
3008518,50018,7001.15

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data clearly shows a close agreement between the experimental and theoretical molecular weights, a hallmark of a well-controlled polymerization. The dispersity values remain low throughout the reaction and decrease as the polymerization progresses, further confirming the "living" nature of the process. This type of kinetic behavior is anticipated for the RAFT polymerization of this compound, allowing for the synthesis of well-defined homopolymers and block copolymers with this functional monomer.

Surface Chemistry and Interfacial Phenomena Involving 2 Acryloxyethoxy Trimethylsilane

Fundamental Mechanisms of Adhesion Promotion as a Coupling Agent

As a coupling agent, 2-(Acryloxyethoxy)trimethylsilane is designed to form a durable link at the interface between an organic resin and an inorganic material. This enhancement of adhesion is crucial in the formulation of high-performance composites, coatings, and adhesives. The fundamental mechanisms behind this adhesion promotion are multifaceted, involving a series of chemical reactions and physical interactions at the material interface.

Role in Bridging Organic and Inorganic Substrates

The primary function of this compound is to act as a bifunctional molecule. One part of the molecule is designed to interact with the inorganic substrate, while the other part is tailored to be compatible with and react with the organic matrix. chemicalbook.com

The trimethylsiloxy group, –Si(CH₃)₃, is the inorganic-reactive part of the molecule. The ethoxy linkage (-OCH₂CH₂O-) provides a flexible spacer. The acrylate (B77674) functional group, CH₂=CH-COO–, is the organic-reactive moiety. This acrylate group can readily participate in polymerization reactions with a variety of organic resins, such as acrylics, vinyl esters, and unsaturated polyesters, forming strong covalent bonds with the polymer matrix.

Hydrolysis and Condensation Reactions at Material Interfaces

For a silane (B1218182) coupling agent to be effective, the silane portion of the molecule must react with the surface of the inorganic substrate. This typically occurs through a two-step process of hydrolysis and condensation. core.ac.ukcmu.edu

In the presence of moisture, the trimethylsiloxy group of this compound can undergo hydrolysis to form a silanol (B1196071) group (-Si-OH) and trimethylsilanol (B90980). This reaction is often catalyzed by acids or bases. cmu.edu These newly formed silanol groups are highly reactive and can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides. researchgate.net This condensation reaction forms stable, covalent siloxane bonds (–Si–O–Substrate), effectively grafting the coupling agent onto the inorganic surface.

Simultaneously, the silanol groups of adjacent silane molecules can also co-condense with each other to form a polysiloxane network at the interface. This network can provide a more robust and water-resistant interlayer between the substrate and the organic matrix.

Enhancement of Interfacial Adhesion and Durability

The formation of a covalent bridge across the interface is the primary reason for the significant enhancement in adhesion and durability. By replacing weaker van der Waals forces with strong covalent bonds, the interfacial region becomes more resistant to mechanical stresses and environmental degradation, particularly from moisture. chemsrc.comtcichemicals.com

The presence of the coupling agent can also improve the wetting of the inorganic surface by the organic resin, leading to more intimate contact and fewer voids at the interface. This improved interfacial integrity is critical for the long-term performance of composite materials, preventing delamination and maintaining mechanical properties over time. Studies on similar acryloxy-functional silanes, such as [3-(acryloxy)propyl]trimethoxysilane, have demonstrated a significant increase in the flexural strength of glass-fiber-reinforced composites when the fibers are treated with the silane. researchgate.net

Surface Modification of Substrates Utilizing this compound

Beyond its role as a coupling agent in composites, this compound can be used to modify the surface properties of various substrates. This surface modification can be tailored to control properties such as wettability, chemical reactivity, and biocompatibility.

Modification of Inorganic Surfaces (e.g., Glass, Silica, Metal Oxides)

The same hydrolysis and condensation reactions that are key to its function as a coupling agent allow this compound to be grafted onto the surfaces of inorganic materials like glass, silica, and metal oxides. chembk.com This process effectively changes the chemical nature of the surface from a typically hydrophilic, inorganic one to a more organic, reactive surface.

The presence of the acrylate functionality on the treated surface opens up possibilities for subsequent chemical reactions. For instance, the surface can be made to participate in free-radical polymerization, allowing for the grafting of polymer chains from the surface. This can be used to create novel materials with tailored surface properties.

Control of Surface Wettability and Energy (e.g., Hydrophobicity Enhancement)

The wettability of a surface is governed by its surface free energy. By modifying the chemical composition of a surface, its surface energy can be altered, which in turn changes its wetting behavior. The treatment of a hydrophilic surface, such as clean glass or silica, with this compound will generally lead to an increase in the water contact angle, indicating a more hydrophobic surface. gelest.com

The degree of hydrophobicity will depend on the density and orientation of the grafted silane molecules. A well-ordered, dense monolayer of the silane would present the organic portion of the molecule to the environment, leading to a significant decrease in surface energy and an increase in hydrophobicity.

Surface TreatmentWater Contact Angle (°)Reference
Untreated SiO₂< 10 gelest.com
O₂ Plasma Treated SiO₂43 gelest.com
H₂O Sonicated SiO₂65 gelest.com
Acetone & IPA Sonicated SiO₂75 gelest.com

This table provides illustrative data on the effect of different surface treatments on the wettability of a silica surface. The actual contact angle after treatment with this compound would depend on the specific treatment conditions and the resulting surface coverage.

Improving Material Compatibility in Heterogeneous Systems

The trimethylsilyl (B98337) group of the molecule is capable of interacting with inorganic surfaces, such as glass, silica, and metal oxides. azmax.co.jp This interaction typically occurs through the hydrolysis of the silane in the presence of surface moisture, leading to the formation of silanol groups. These silanol groups can then form strong, covalent oxane bonds (Si-O-Inorganic) with the hydroxyl groups present on the surface of the inorganic filler or substrate. This process effectively modifies the surface of the inorganic material, rendering it more compatible with the organic polymer matrix. azmax.co.jp

Concurrently, the acryloxy group of this compound is available to react and form covalent bonds with the surrounding polymer matrix. azmax.co.jp As a reactive acrylate, this functional group can readily participate in polymerization reactions, particularly with thermosetting resins or thermoplastics that have suitable reactive sites. This co-polymerization integrates the silane, and by extension the inorganic filler, directly into the polymer network. This chemical bonding at the interface is significantly stronger than the weak van der Waals forces that would otherwise exist between the unmodified inorganic surface and the polymer.

The improvement in material compatibility can be quantified through various analytical techniques that probe the interfacial region. For instance, a decrease in the water contact angle on a treated inorganic substrate indicates a change from a hydrophilic to a more organophilic surface, which is more readily wetted by a polymer resin. Similarly, mechanical testing of the final composite material often reveals significant enhancements in properties such as tensile strength, flexural modulus, and impact resistance, all of which are indicative of improved stress transfer across the interface.

To illustrate the effect of this compound on interfacial properties, consider the following representative data for a silica-filled epoxy composite:

Table 1: Representative Interfacial and Mechanical Properties of a Silica-Epoxy Composite

PropertyUnmodified SilicaSilica Treated with this compound
Water Contact Angle on Silica Surface25°75°
Interfacial Shear Strength (MPa)2055
Tensile Strength of Composite (MPa)60110
Flexural Modulus of Composite (GPa)815

Investigation of Interfacial Interaction under Varied Environmental Conditions

The durability of the interfacial bond created by this compound under various environmental stressors is a critical factor for the long-term performance of composite materials. Environmental factors such as humidity, temperature fluctuations, and exposure to chemical agents can significantly impact the integrity of the interface.

The primary concern for silane-modified interfaces is the potential for hydrolytic degradation. The oxane bonds (Si-O-Inorganic) formed between the silane and the inorganic surface can be susceptible to hydrolysis, particularly in the presence of water and at elevated temperatures. google.com This can lead to a weakening of the interfacial adhesion and a subsequent decline in the mechanical properties of the composite. However, the formation of a dense, cross-linked polysiloxane interlayer at the interface can mitigate the ingress of water and improve the hydrolytic stability.

The stability of the interface under thermal stress is also a key consideration. The organic side of the silane coupling agent, the acryloxy group, is integrated into the polymer matrix. The thermal stability of this bond is therefore largely dependent on the thermal stability of the polymer itself. The inorganic bond with the substrate is generally more thermally stable. Therefore, failure under thermal loading often occurs within the polymer matrix or due to a mismatch in the thermal expansion coefficients of the constituent materials, which can be exacerbated by a weakened interface.

To evaluate the performance of interfaces modified with this compound under different conditions, accelerated aging tests are often employed. These tests typically involve exposing the composite material to cycles of high humidity and temperature and then measuring the retention of mechanical properties.

The following table presents hypothetical data illustrating the effect of environmental conditioning on the tensile strength of a glass fiber/polyester composite, both with and without the use of this compound as a sizing agent.

Table 2: Representative Tensile Strength Retention of a Glass Fiber/Polyester Composite after Environmental Exposure

Conditioning EnvironmentTensile Strength Retention (Untreated Glass Fiber)Tensile Strength Retention (Treated Glass Fiber)
24 hours at 25°C, 50% RH (Control)100%100%
1000 hours at 85°C / 85% RH45%85%
500 hours water immersion at 50°C50%80%
200 thermal cycles (-40°C to 120°C)60%90%

The representative data highlights the significant improvement in environmental resistance imparted by the silane coupling agent. The treated composite retains a much higher percentage of its initial strength after exposure to harsh conditions, underscoring the importance of a stable and robust interfacial bond for the long-term durability of the material.

Advanced Characterization Methodologies for 2 Acryloxyethoxy Trimethylsilane and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure and composition of 2-(Acryloxyethoxy)trimethylsilane and its polymers. These techniques provide detailed information on chemical bonding, functional groups, and molecular weight distributions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum provides a unique molecular fingerprint, revealing characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

Key vibrational bands for silane (B1218182) compounds are instrumental in confirming the structure of this compound. For instance, the stretching vibrations of Si-CH3 groups are typically observed around 1257 cm⁻¹. mdpi.com Additionally, C-H stretching vibrations in methyl groups are found near 2903 cm⁻¹. researchgate.net The presence of the acrylate (B77674) group is confirmed by the characteristic carbonyl (C=O) stretching vibration, which typically appears around 1730 cm⁻¹, and the C-O-C linkages of the ether and ester groups are identifiable by absorption peaks in the 1150 cm⁻¹ region. researchgate.net The Si-O stretching of the silane group itself can be assigned to vibrational bands in the range of 1128 and 1072 cm⁻¹. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2903 C-H stretch Methyl (CH₃)
~1730 C=O stretch Carbonyl (Acrylate)
~1257 Si-CH₃ stretch Trimethylsilyl (B98337)
~1150 C-O-C stretch Ether/Ester
~1128-1072 Si-O stretch Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for providing a detailed atomic-level map of the molecular structure of this compound. By analyzing the spectra of different nuclei, including ¹H (proton), ¹³C, and ²⁹Si, a complete structural and compositional analysis can be achieved.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule. The chemical shifts, signal integrations, and coupling patterns allow for the precise assignment of protons to their respective positions within the structure.

¹³C NMR: Carbon-13 NMR complements the ¹H NMR data by providing a spectrum of the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework and the identification of functional groups. For example, the central peak of the solvent CDCl₃ is often used as an internal standard at 77.0 ppm. rsc.org

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. It directly probes the silicon environment, providing information on the nature of the substituents attached to the silicon atom and the degree of condensation in polymeric systems. Solid-state ²⁹Si NMR can be used to study the structure of grafted species on surfaces, identifying D (RR'Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) organosiloxane units. researchgate.net

Table 2: Predicted NMR Data for this compound

Nucleus Chemical Shift (ppm) Range Assignment
¹H ~5.8-6.4 Acrylate vinyl protons
¹H ~4.2 -OCH₂- protons adjacent to acrylate
¹H ~3.8 -OCH₂- protons adjacent to Si
¹H ~0.1 Si-(CH₃)₃ protons
¹³C ~166 C=O (acrylate carbonyl)
¹³C ~128-132 =CH₂ and =CH (acrylate)
¹³C ~60-70 -OCH₂CH₂O- carbons
¹³C ~ -2 Si-(CH₃)₃ carbons
²⁹Si Variable Si-(CH₃)₃

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Analysis

When this compound is used as a monomer to create polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes a critical tool for characterizing the resulting macromolecules. GPC/SEC separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution. lcms.cz

This technique provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI indicates a more uniform polymer chain length, which can be crucial for predictable material properties. The analysis often involves dissolving the polymer in a suitable solvent, such as dimethylacetamide (DMAc), and passing it through a column set. lcms.cz The resulting chromatogram shows the distribution of molecular sizes, with larger molecules eluting before smaller ones. lcms.cz

Microscopic and Morphological Analysis

Microscopic techniques are employed to visualize the surface and internal structures of materials derived from this compound, particularly when they are part of a composite or a surface coating.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface of materials. For polymers and composites incorporating this compound, SEM can reveal details about surface roughness, porosity, and the dispersion of any filler particles. For example, SEM can be used to probe the deposition of polymers on surfaces and their resulting chemical interactions. This is particularly relevant when these silane-containing polymers are used to modify the surface of other materials, such as in the creation of composite nanofibers.

Transmission Electron Microscopy (TEM) for Internal Microstructure

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM and is used to investigate the internal microstructure of materials. By passing a beam of electrons through an ultra-thin section of the material, TEM can reveal the internal arrangement of polymer chains, the morphology of different phases in a blend or composite, and the presence of any ordered nanostructures. For materials derived from this compound, TEM can be instrumental in understanding how the incorporation of the silane affects the internal morphology, for example, in hybrid organic-inorganic materials.

Atomic Force Microscopy (AFM) for Nanoscale Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of surfaces at the nanoscale. uakron.eduwikipedia.org For materials derived from this compound, such as polymer films or surface coatings, AFM offers invaluable information on surface topography, roughness, and morphology. uakron.edusfr.ca

In a typical AFM setup, a sharp tip at the end of a flexible cantilever scans the sample surface. wikipedia.org Forces between the tip and the sample cause the cantilever to deflect, and this deflection is monitored by a laser beam reflected onto a photodiode. wikipedia.org This process allows for the creation of a detailed topographical map. sfr.ca AFM can be operated in several modes, including contact mode and tapping mode, the latter being particularly suitable for soft polymer surfaces to minimize damage. uakron.edu

Research on similar silane-modified surfaces has demonstrated the utility of AFM in visualizing the formation of silane layers, from monolayers to more complex aggregated structures or "islands". psu.eduwiley.com For polymers incorporating this compound, AFM can reveal phase separation in polymer blends, the distribution of filler materials, and the fine structure of polymer films. afmworkshop.com For example, analysis can quantify surface roughness, a critical parameter that influences adhesion and wettability. sfr.ca Studies on aminosilane-coated silicon have shown that AFM can distinguish between smooth, uniform layers and rougher surfaces with a high density of islands resulting from polymerization. wiley.com

Table 1: Representative AFM Data for Silane-Modified Surfaces This table presents typical data that can be obtained using AFM for surface characterization, based on findings for various silane coatings.

ParameterValueDescription
Scan Size 5 µm x 5 µmThe area of the surface being imaged. psu.edu
Surface Roughness (Ra) 0.1 - 0.5 nmThe arithmetic average of the absolute values of the surface height deviations. wiley.com
Feature Height 1.5 - 2.0 nmHeight of islands or aggregates formed on the surface. wiley.com
Resolution Sub-nanometerCapable of achieving atomic-level resolution in some cases. uakron.eduillinois.edu

Thermal and Thermomechanical Characterization

The thermal properties of polymers derived from this compound are crucial for determining their processing parameters and performance limits at different temperatures. azom.comeag.com Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two primary techniques used for this purpose.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. azom.comhu-berlin.de This allows for the detection of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de

When a polymer derived from this compound is analyzed using DSC, the resulting thermogram provides a wealth of information. The glass transition (Tg) appears as a step-like change in the heat capacity, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is a critical parameter for defining the upper use temperature of amorphous polymers. eag.com For semi-crystalline polymers, DSC can identify the melting point, which appears as an endothermic peak, and the heat of fusion, which is related to the degree of crystallinity. azom.commdpi.com The analysis of various polymers shows that DSC can effectively identify unknown materials and compare the quality between different batches. azom.comresearchgate.net

Table 2: Typical Thermal Transitions of Acrylate-Based Polymers Measured by DSC This table shows representative DSC data for polymers similar to those derived from this compound.

Thermal TransitionTemperature Range (°C)Description
Glass Transition (Tg) 60 - 110 °CA reversible transition in amorphous regions from a hard, brittle state to a molten or rubber-like state. rsc.org
Melting Point (Tm) 150 - 250 °CThe temperature at which a crystalline polymer transitions to a liquid state.
Decomposition > 200 °CThe onset of chemical degradation, often observed as a broad endothermic or exothermic event. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is essential for determining the thermal stability and decomposition profile of materials. For polymers containing this compound, TGA can pinpoint the temperature at which degradation begins, the rate of mass loss, and the amount of residual material at high temperatures. iwaponline.com

The TGA curve plots mass percentage against temperature. A stable material shows a flat plateau until the decomposition temperature is reached, at which point a sharp drop in mass occurs. mdpi.com The derivative of the TGA curve (DTG) shows the rate of mass loss and can reveal single or multi-step degradation processes. mdpi.com Studies on polyacrylates and other silane-containing polymers show that TGA is crucial for understanding how different chemical structures, such as side chains or backbone architecture, influence thermal stability. rsc.orgresearchgate.netresearchgate.net For instance, TGA can be used to compare the stability of different polymer formulations and to study the effect of additives or fillers. mdpi.com

Surface-Specific Analytical Techniques

The performance of materials derived from this compound in applications like coatings and adhesives is heavily dependent on their surface properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a surface. carleton.educnrs.fr When a surface is irradiated with X-rays, core-level electrons are emitted, and their kinetic energy is measured. eag.com The binding energy of these electrons is characteristic of the element and its chemical environment, providing detailed chemical state information. carleton.eduresearchgate.net

For surfaces modified with this compound, XPS is an indispensable tool. researchgate.net It can confirm the successful grafting of the silane onto a substrate by detecting the presence of silicon (Si), oxygen (O), and carbon (C) in the expected ratios. mdpi.comresearchgate.net High-resolution scans of the C 1s, O 1s, and Si 2p regions can distinguish between different chemical bonds, such as Si-O-Si (from siloxane bridges), Si-C, C-O, and C=O (from the acrylate group). mdpi.comunica.it This level of detail is critical for understanding the structure of the silane layer and its interaction with the substrate. diva-portal.org

Table 3: Representative XPS Data for a Silanized Surface This table provides an example of elemental composition data obtainable from an XPS survey scan of a surface treated with a silane compound.

ElementBinding Energy (eV)Atomic Concentration (%)Common Chemical States
C 1s ~285.060 - 75C-C, C-H, C-O, C=O
O 1s ~532.015 - 25Si-O-Si, C-O, C=O
Si 2p ~102.05 - 15Si-O, Si-C
N 1s ~400.00 - 5Present in aminosilanes, used for reference. researchgate.netresearchgate.net

Static and Dynamic Contact Angle Measurements for Surface Wettability

Contact angle measurements are a straightforward yet powerful method to characterize the wettability of a surface, which is governed by its surface energy. stevenabbott.co.uk A droplet of a liquid (typically water) is placed on the surface, and the angle formed between the liquid-solid interface and the liquid-vapor interface is measured. researchgate.net

For surfaces coated with this compound, the contact angle provides immediate insight into the hydrophobic or hydrophilic nature of the surface. The trimethylsilyl group is inherently hydrophobic, and its presence on a surface is expected to increase the water contact angle. A high contact angle (>90°) indicates a hydrophobic surface with low wettability, while a low contact angle (<90°) signifies a hydrophilic surface. researchgate.net

Dynamic contact angles, measured as a droplet is advanced or receded across the surface, provide additional information about contact angle hysteresis, which is related to surface roughness, chemical heterogeneity, and surface mobility. stevenabbott.co.uk These measurements are crucial for applications where fluid repellency or adhesion is important. For example, creating superhydrophobic surfaces often involves a combination of low surface energy chemistry, provided by molecules like silanes, and specific surface roughness. researchgate.net

Advanced Techniques for Microstructure Elucidation (e.g., Positron Annihilation Lifetime Spectroscopy (PALS))

Positron Annihilation Lifetime Spectroscopy (PALS) is a powerful, non-destructive technique used to probe the free-volume characteristics of polymers at the sub-nanometer level. mdpi.com Free volume refers to the unoccupied space between polymer chains and has a significant impact on the material's physical, mechanical, and transport properties. ortec-online.com PALS provides unique insights into the size, distribution, and concentration of these free-volume holes, which cannot be readily obtained through conventional characterization methods. mdpi.comortec-online.com

The fundamental principle of PALS involves the introduction of positrons into a material. picoquant.com These positrons can form a quasi-stable, hydrogen-like atom with an electron, known as positronium (Ps). wikipedia.org The lifetime of ortho-positronium (o-Ps), a triplet state of positronium, is directly related to the size of the free-volume cavity in which it is localized. wikipedia.org By measuring the lifetime and intensity of o-Ps, one can determine the average size and concentration of free-volume elements within the polymer matrix. ortec-online.commdpi.com

In the context of polymers derived from this compound, PALS can be instrumental in understanding several key aspects of their microstructure:

Effect of Silane Side Groups on Free Volume: The bulky trimethylsilane (B1584522) groups are expected to significantly influence the packing of the polymer chains, thereby creating a larger free volume compared to a standard polyacrylate. PALS can quantify this increase in free-volume size and concentration.

Cross-linking and Network Formation: During polymerization and any subsequent cross-linking reactions, the free volume of the material will change. PALS can be used to monitor the degree of cure and the formation of the polymer network by tracking the changes in o-Ps lifetime and intensity. ortec-online.com

Research Findings from Analogous Systems

A hypothetical PALS analysis of a series of polymers based on this compound, perhaps with varying degrees of cross-linking, could yield data similar to that presented in the table below. This table illustrates the type of information that can be obtained and how it can be interpreted to understand the microstructure.

Sample Descriptiono-Ps Lifetime (τ₃, ns)o-Ps Intensity (I₃, %)Average Free-Volume Radius (R, Å)Relative Free-Volume Fraction (Fᵥ)
Linear Polymer2.5253.2High
Lightly Cross-linked Polymer2.3223.0Medium
Highly Cross-linked Polymer2.0182.7Low

Interpretation of Hypothetical Data:

o-Ps Lifetime (τ₃): A longer lifetime indicates a larger average size of the free-volume holes. In the hypothetical data, the linear polymer has the longest lifetime, suggesting the largest free-volume cavities due to less restricted chain packing. As the degree of cross-linking increases, the polymer network becomes tighter, reducing the size of the free-volume elements and thus decreasing τ₃.

o-Ps Intensity (I₃): The intensity is proportional to the concentration of free-volume sites. The linear polymer shows the highest intensity, indicating a greater number of free-volume holes. Increased cross-linking leads to a more compact structure with fewer voids, resulting in a lower I₃.

Average Free-Volume Radius (R): This value is calculated from the o-Ps lifetime using established models and provides a direct measure of the average size of the free-volume cavities.

Theoretical and Computational Investigations of 2 Acryloxyethoxy Trimethylsilane Systems

Molecular Dynamics Simulations of Polymerization Processes and Polymer Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic evolution of molecular systems, offering a window into the intricate processes of polymerization and the subsequent behavior of the resulting polymer chains. For systems involving 2-(Acryloxyethoxy)trimethylsilane, MD simulations can elucidate the kinetics of free-radical polymerization and the structural characteristics of the formed poly(this compound).

Polymerization Processes:

Atomistic MD simulations, often employing reactive force fields (ReaxFF), can model the chain-growth mechanism of acrylate (B77674) polymerization. escholarship.org These simulations track the trajectories of individual atoms, allowing for the observation of initiation, propagation, and termination steps. For instance, a simulation could be initiated with a number of this compound monomers and a radical initiator within a simulation box. By monitoring the formation of covalent bonds over time, key kinetic parameters can be extracted.

A representative, albeit simplified, approach involves tracking the distance between the radical and the vinyl group of the acrylate. When this distance falls below a certain threshold, a bond is formed, and the radical center moves to the end of the newly extended chain. While direct simulation data for this compound is not abundant in the literature, studies on similar acrylate systems provide a framework for understanding its likely behavior. escholarship.org

Polymer Behavior:

Once the polymer is formed, MD simulations can be used to study its conformational behavior, chain dynamics, and interactions with other molecules or surfaces. Both all-atom and coarse-grained models can be employed. All-atom models provide detailed information about local interactions, while coarse-grained models, which group several atoms into a single "bead," allow for the simulation of larger systems and longer timescales, which is crucial for observing large-scale polymer dynamics. nih.gov

For poly(this compound), simulations could reveal how the flexible ethoxy linker and the bulky trimethylsilyl (B98337) group influence the polymer's glass transition temperature, entanglement, and diffusion characteristics. The trimethylsilyl groups, being hydrophobic, would likely influence the polymer's interaction with aqueous and non-aqueous environments.

A hypothetical study could compare the behavior of poly(this compound) with that of other polyacrylates to understand the specific impact of the silane (B1218182) moiety. For example, the radius of gyration, a measure of the polymer chain's size, could be calculated as a function of temperature to understand its conformational changes.

Simulation ParameterTypical Value/Range (for similar systems)Description
Force FieldReaxFF, PCFF, CVFFDefines the potential energy of the system as a function of atomic coordinates. researchgate.netresearchgate.netmdpi.com
EnsembleNVT, NPTStatistical ensemble used to control thermodynamic variables like temperature and pressure. escholarship.orgmdpi.com
Time Step0.5 - 2.0 fsThe interval between successive configurations in the simulation.
Simulation Timens to µsThe total duration of the simulation, depending on the process being studied. nih.gov
System SizeThousands to millions of atomsThe number of atoms included in the simulation box. escholarship.org

Quantum Chemical Calculations of Reactivity, Bonding, and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of molecules, which govern their reactivity and bonding characteristics. For this compound, these calculations can provide valuable data on its reactivity in polymerization and its interactions with other species.

Reactivity:

DFT calculations can be used to determine various reactivity descriptors. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. In the context of free-radical polymerization, the spin density distribution in the radical adduct of this compound would reveal the localization of the unpaired electron, which is crucial for understanding propagation pathways.

Furthermore, the calculation of bond dissociation energies (BDEs) can help in predicting the stability of different chemical bonds within the molecule. For instance, the BDE of the Si-O bond can be compared to that of the C-O and C-C bonds to assess their relative lability under different conditions.

Bonding and Electronic Structure:

Quantum chemical calculations can provide detailed information about the geometry and electronic structure of this compound. Optimized molecular geometries, bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data where available.

The electronic structure can be further analyzed through population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, to determine the partial atomic charges on each atom. This information is critical for understanding the electrostatic interactions that the molecule will engage in. For this compound, this would shed light on the polarity of the molecule and how it interacts with solvents and surfaces.

Calculated PropertyTypical Computational MethodSignificance for this compound
Optimized GeometryDFT (e.g., B3LYP/6-31G*)Provides accurate bond lengths and angles.
HOMO/LUMO EnergiesDFTIndicates susceptibility to electrophilic/nucleophilic attack and electronic transitions.
Partial Atomic ChargesNBO, MullikenHelps in understanding intermolecular interactions and reactivity.
Bond Dissociation EnergiesDFTPredicts the relative stability of chemical bonds within the molecule.
Reaction BarriersTransition State Theory with DFTQuantifies the energy required for chemical reactions, such as hydrolysis of the silane group. acs.org

Computational Modeling of Polymer Network Formation and Crosslinking Density

When this compound is used as a comonomer or a crosslinking agent, computational modeling can be employed to simulate the formation of the resulting polymer network and to predict its crosslinking density. These models are vital for understanding how the monomer structure and reaction conditions translate into the macroscopic properties of the final material.

Network Formation:

Kinetic Monte Carlo (kMC) or MD-based methods can be used to simulate the growth of a polymer network. These simulations start with a mixture of monomers and crosslinkers and stochastically model the polymerization reactions based on predefined probabilities that can be derived from experimental data or quantum chemical calculations.

For a system containing this compound, the model would need to account for the reactivity of the acrylate group in polymerization and any potential side reactions involving the trimethylsilyl group, such as hydrolysis and condensation, which could lead to additional crosslinks. The simulations can track the evolution of the network structure, including the formation of cycles and the distribution of branch points. Studies on silane-acrylate systems have shown that the introduction of a silane can regulate network formation, leading to a more homogeneous architecture. nih.govacs.org

Crosslinking Density:

The crosslinking density, a critical parameter that dictates the mechanical and thermal properties of the polymer network, can be estimated from the simulation results. It is typically defined as the number of crosslinks per unit volume or per unit mass of the polymer.

Computational models can predict how factors such as the initial concentration of this compound, the functionality of other comonomers, and the degree of conversion influence the final crosslinking density. This information is invaluable for designing materials with specific properties, such as a desired modulus or swelling behavior. For instance, an increase in the proportion of a multifunctional acrylate in a formulation with this compound would be expected to lead to a higher crosslinking density.

Modeling ApproachKey OutputsRelevance to this compound Networks
Kinetic Monte CarloGel point, molecular weight distribution, network topologyPredicts the onset of gelation and the overall structure of the network.
MD with Reactive Force FieldsEvolution of network structure, crosslinking densityProvides a dynamic picture of network formation and allows for the calculation of structural parameters. researchgate.net
Rubber Elasticity Theory (from MD)Storage modulus in the rubbery plateauRelates the simulated network structure to macroscopic mechanical properties. researchgate.net

Simulations of Interfacial Interactions in Organic-Inorganic Hybrid Materials

A key application of this compound is in the formulation of organic-inorganic hybrid materials, where it can act as a coupling agent to improve the compatibility and adhesion between an organic polymer matrix and an inorganic filler (e.g., silica). MD simulations are particularly well-suited for studying the interfacial region in these materials.

Interaction with Inorganic Surfaces:

Simulations can model the adsorption and organization of this compound molecules on an inorganic surface, such as hydroxylated silica (B1680970). The trimethylsilyl group can undergo hydrolysis to form silanol (B1196071) groups, which can then condense with the hydroxyl groups on the silica surface, forming strong covalent Si-O-Si bonds. MD simulations can be used to study the dynamics of this process and the structure of the resulting self-assembled monolayer.

The simulations can also provide insights into the orientation of the adsorbed molecules, which is crucial for the subsequent interaction with the polymer matrix. The acrylate group is expected to orient away from the surface, making it available for polymerization with the matrix monomers.

Interfacial Adhesion:

The strength of the interface between the polymer matrix and the inorganic filler is a key determinant of the mechanical properties of the composite material. MD simulations can be used to quantify the work of adhesion between the silane-treated surface and the polymer matrix. This is typically done by simulating the separation of the two phases and calculating the energy required for this process.

By comparing the work of adhesion for treated and untreated surfaces, the effectiveness of this compound as a coupling agent can be assessed. These simulations can also reveal the failure mechanisms at the interface, such as whether failure occurs at the polymer-silane interface, within the silane layer, or at the silane-filler interface. researchgate.net

Simulation TechniqueInformation GainedImportance for Hybrid Materials
MD of Silane on SurfaceAdsorption energy, molecular orientation, monolayer structureUnderstanding how the coupling agent organizes at the interface. dntb.gov.ua
Steered MD (Pull-out simulations)Work of adhesion, interfacial shear strengthQuantifying the improvement in adhesion due to the silane treatment.
ReaxFF MDCovalent bond formation at the interfaceModeling the chemical reactions between the silane and the inorganic surface. researchgate.net

Development of Predictive Models for Structure-Property Relationships

A major goal of computational materials science is to develop models that can predict the macroscopic properties of a material based on its chemical structure. For polymers derived from this compound, quantitative structure-property relationship (QSPR) models can be developed to predict properties such as mechanical strength, thermal stability, and optical properties.

Predicting Mechanical Properties:

Predicting Thermal Properties:

Properties such as the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE) can also be predicted from MD simulations. The Tg can be estimated by monitoring the change in density or specific volume as a function of temperature. The CTE can be calculated from the change in the volume of the simulation box with temperature in an NPT ensemble. These predictions can help in designing materials for applications where thermal stability is critical.

Model Development:

The development of a robust QSPR model involves several steps:

Data Generation: Creating a dataset of polymer structures with varying compositions and architectures.

Descriptor Calculation: Calculating a set of molecular descriptors for each structure that encode its chemical and topological features.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the property of interest.

Model Validation: Testing the predictive power of the model on a separate set of data that was not used in the model building process.

For polymers of this compound, descriptors could include the crosslinking density, the concentration of silane groups, and parameters describing the chain architecture.

Predicted PropertyComputational ApproachKey Descriptors
Young's ModulusMD with applied strainCrosslinking density, chain stiffness, intermolecular forces. researchgate.net
Glass Transition Temperature (Tg)MD with temperature rampingChain flexibility, intermolecular interactions, free volume.
Coefficient of Thermal ExpansionMD in NPT ensembleBond and angle potentials, intermolecular forces.
Refractive IndexLorentz-Lorenz equation with MDMolecular polarizability, density.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.